Benzo[b]thiophene-4-carbaldehyde
Overview
Description
Benzo[b]thiophene-4-carbaldehyde is a chemical compound with the molecular formula C9H6OS . It is an off-white solid and is used as a biochemical reagent . It can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
Benzo[b]thiophene-4-carbaldehyde can be synthesized from 3-methyl-benzo[b]thiophene . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .
Molecular Structure Analysis
The molecular structure of Benzo[b]thiophene-4-carbaldehyde is represented by the InChI code 1S/C9H6OS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-6H
. The molecular weight of this compound is 162.21 .
Chemical Reactions Analysis
Benzo[b]thiophene-4-carbaldehyde undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . This reaction is part of the aryne reaction with alkynyl sulfides .
Physical And Chemical Properties Analysis
Benzo[b]thiophene-4-carbaldehyde is an off-white solid . It has a molecular weight of 162.21 .
Scientific Research Applications
Biological Activity Studies : Bis benzothiophene Schiff bases, synthesized from benzo[b]thiophene derivatives, have shown high predicted activities for diseases like bacterial infections, angina, allergies, depression, and obesity, with significant antimicrobial and antileishmanial activities (Ünver et al., 2020).
Facile Synthesis of Derivatives : Benzo[b]thiophene derivatives, including 5-formyl, 5-acetyl, 5-carboxy, and 5-cyano derivatives, have been synthesized for potential applications in medicinal chemistry, including the development of the thieno[2,3-g]indole system (Datta & De, 1989).
Synthesis and Characterization of Heterocyclic Compounds : Benzo[b]thiophene-2-carbaldehyde has been used to synthesize various heterocyclic compounds with potential applications in pharmaceuticals (Abdel-fattah & Attaby, 2012).
Pharmacological Properties : Benzo[b]thiophene molecules, due to their wide spectrum of pharmacological properties, are crucial in synthetic medicinal chemistry (Isloor, Kalluraya, & Pai, 2010).
Antimicrobial Agents : Benzo[b]thiophene derivatives have been evaluated as antimicrobial agents against multidrug-resistant Staphylococcus aureus (Barbier et al., 2022).
Liquid-Phase Oxidation Studies : Investigations into the liquid-phase oxidation of benzo[b]thiophene derivatives have been conducted to understand their chemical properties and potential applications (Shchedrinskaya et al., 1973).
Organic Semiconductor Applications : Benzo[b]thiophene-based molecules have been synthesized and evaluated for their potential as organic semiconductors in field-effect transistor applications (Kim et al., 2007).
Recent Advances in Synthesis : There has been significant progress in synthesizing benzo[b]thiophene derivatives, indicating their broad applicability in various fields, including medicinal chemistry and material science (Duc, 2020).
Mechanism of Action
Mode of Action
It’s known that it can undergo phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the targets’ function or structure .
Biochemical Pathways
It’s known that benzo[b]thiophenes can be synthesized from aryne precursors and alkynyl sulfides . This suggests that the compound may affect pathways related to these reactions.
Pharmacokinetics
Its boiling point is 166 °c at 20 mmhg and its melting point is 53-57 °c . These properties may impact the compound’s bioavailability, as they can influence how the compound is absorbed and distributed within the body .
Result of Action
It’s known that the compound can undergo reactions to form 2-arylbenzo[b]thiophenes . This suggests that the compound may induce similar changes at the molecular and cellular level .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and the presence of certain gases .
properties
IUPAC Name |
1-benzothiophene-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCQKBKVLYOTFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553836 | |
Record name | 1-Benzothiophene-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70553836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophene-4-carboxaldehyde | |
CAS RN |
10133-25-2 | |
Record name | 1-Benzothiophene-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70553836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.